molecular formula C7H9N5O B182018 2-(1H-Purin-6-ylamino)ethanol CAS No. 4551-95-5

2-(1H-Purin-6-ylamino)ethanol

Cat. No.: B182018
CAS No.: 4551-95-5
M. Wt: 179.18 g/mol
InChI Key: QFSMBOBIZVSDLV-UHFFFAOYSA-N
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Description

2-(1H-Purin-6-ylamino)ethanol is a chemical compound that belongs to the class of purine derivatives. It is characterized by the presence of a purine ring system attached to an ethanol group via an amino linkage. This compound is of significant interest in various scientific fields due to its versatile applications in biochemistry, pharmaceuticals, and genetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Purin-6-ylamino)ethanol typically involves the reaction of 6-chloropurine with ethanolamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethanolamine group. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of temperature, solvent choice, and reaction time. The product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Purin-6-ylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group attached to the purine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(1H-Purin-6-ylamino)acetaldehyde or 2-(1H-Purin-6-ylamino)acetic acid .

Scientific Research Applications

2-(1H-Purin-6-ylamino)ethanol is utilized in various scientific research applications, including:

    Biochemistry: It is used as a building block for the synthesis of nucleoside analogs and other biologically active molecules.

    Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Genetics: It serves as a probe in genetic studies to understand the mechanisms of DNA and RNA interactions.

Mechanism of Action

The mechanism of action of 2-(1H-Purin-6-ylamino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a similar purine ring system.

    2-Amino-6-chloropurine: A related compound with a chlorine atom instead of the ethanolamine group.

Uniqueness

2-(1H-Purin-6-ylamino)ethanol is unique due to the presence of the ethanolamine group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other similar compounds .

Properties

IUPAC Name

2-(7H-purin-6-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c13-2-1-8-6-5-7(10-3-9-5)12-4-11-6/h3-4,13H,1-2H2,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSMBOBIZVSDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196544
Record name 2-(1H-Purin-6-ylamino)ethanol
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Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4551-95-5
Record name 2-(9H-Purin-6-ylamino)ethanol
Source CAS Common Chemistry
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Record name N6-(2-Hydroxyethyl)adenine
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Record name 2-(1H-Purin-6-ylamino)ethanol
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Record name 2-(1H-purin-6-ylamino)ethanol
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Record name N6-(2-HYDROXYETHYL)ADENINE
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